Home > Products > Screening Compounds P63842 > 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione - 500360-82-7

1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Catalog Number: EVT-3190082
CAS Number: 500360-82-7
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Compound Description: This class of compounds shares the core 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold with the target compound, differing in the substituents on the nitrogen atoms. The research highlights their potential as myelostimulators, showing efficacy in accelerating bone marrow hematopoiesis and lymphocyte/granulocyte regeneration in myelodepressive syndrome models. []

Relevance: These derivatives are structurally related to 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione through the conserved spirohydantoin ring system. The difference lies in the substitution pattern on the nitrogen atoms. This core structure likely dictates their interaction with biological targets involved in hematopoiesis. []

7,7,9,9-tetramethyl-1,3,8-triazaspiro [4.5]-decane-2,4-dione (TTDD)

Compound Description: TTDD, a cyclic N-halamine, serves as a precursor for generating biocidal materials. Its structure allows easy chlorination due to the presence of imide, amide, and amine functional groups. It's incorporated into various polymers, like PVC nanowebs and polyacrylonitrile fibers, to impart antimicrobial properties. [, ]

Relevance: Sharing the 1,3,8-triazaspiro[4.5]decane-2,4-dione core with 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, TTDD differs by having four methyl substituents. The common spirohydantoin framework is crucial for the N-halamine functionality and subsequent chlorination, leading to its biocidal properties. [, ]

Spirooxazolidine-2,4-dione Derivatives

Compound Description: These compounds are 4-oxa analogues of the muscarinic agonist RS86 (2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione). They exhibit varying degrees of affinity for cortical M1 receptors and demonstrate antiamnesic effects in scopolamine-treated mice. []

Relevance: Structurally, these derivatives are closely related to 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, featuring a spirocyclic system with a hydantoin moiety. The key difference is the replacement of one nitrogen in the hydantoin ring with an oxygen atom, forming the oxazolidine-2,4-dione structure. Despite this modification, both classes maintain similar spatial arrangements, influencing their interaction with muscarinic receptors. []

1-(3,5-dimethyl-4-(2-((4-oxo-2-(4-(trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione (PCO371)

Compound Description: PCO371 acts as a potent, selective, and orally active human parathyroid hormone receptor 1 (hPTHR1) agonist. Studies show it elicits PTH-like calcemic and hypophostemic activity in thyroparathyroidectomized rats upon oral administration. []

Classification

The compound is classified as a triazaspiro compound and is recognized for its potential in pharmacological applications, particularly in the field of pain management and neuropharmacology. Its chemical structure is defined by the presence of three nitrogen atoms in a spirocyclic arrangement, contributing to its biological activity.

Synthesis Analysis

The synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several key steps:

  1. Formation of the Spirocyclic Core: This is achieved through a cyclization reaction involving a suitable diamine and a carbonyl compound. The formation of the spirocyclic core is critical as it establishes the foundational structure for further modifications.
  2. Introduction of the Methyl Group: The methyl group is introduced by alkylating the nitrogen atom in the spirocyclic core using a methylating agent such as methyl iodide. This step is crucial for enhancing the biological activity of the compound.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for biological testing .

Technical Parameters: The synthesis often requires controlled temperatures and specific solvent systems (e.g., DMSO) to optimize yields and purity levels.

Molecular Structure Analysis

The molecular structure of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be analyzed through various spectroscopic methods:

  • Molecular Formula: C₉H₁₄N₄O₂
  • Molecular Weight: Approximately 198.24 g/mol
  • Structural Features: The compound features a spirocyclic framework with three nitrogen atoms integrated into its structure, contributing to its unique reactivity and interaction with biological targets.

Crystallographic studies have shown that the compound possesses specific binding interactions with delta opioid receptors, indicating its potential efficacy as a selective agonist .

Chemical Reactions Analysis

1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione participates in various chemical reactions:

  • Oxidation: The compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
  • Reduction: Reduction reactions may be conducted using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to reduced derivatives.
  • Substitution Reactions: Nucleophilic substitution can occur at nitrogen atoms where nucleophiles replace existing substituents under suitable conditions.

These reactions are typically carried out in organic solvents under controlled conditions to yield specific products based on reaction parameters .

Mechanism of Action

The mechanism of action for 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione primarily involves its interaction with delta opioid receptors:

  • Binding Interactions: The compound binds selectively to delta opioid receptors (DOR), leading to activation of intracellular signaling pathways associated with pain modulation and neuroprotection.
  • G-protein Coupling: Upon binding, it activates G-proteins that inhibit adenylate cyclase activity, resulting in decreased cyclic adenosine monophosphate levels and subsequent cellular effects related to pain relief .

Pharmacological Characterization

Studies have shown that derivatives of this compound exhibit submicromolar affinity for delta opioid receptors and demonstrate agonistic effects similar to established opioid medications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione include:

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Reported melting point ranges from 211–214 °C.
  • Solubility: Solubility in organic solvents varies; specific solubility data are essential for practical applications in drug formulation.

These properties are crucial for understanding how the compound behaves under different conditions and its suitability for medicinal use .

Applications

The applications of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are diverse:

  1. Pharmacology: As a selective agonist for delta opioid receptors, it shows potential in developing new analgesics that may offer fewer side effects compared to traditional opioids.
  2. Medicinal Chemistry: Its unique structure makes it a valuable template for designing novel compounds aimed at treating neurological disorders.
  3. Research Tool: It serves as an important research tool in studying opioid receptor functions and developing new therapeutic strategies for pain management and addiction treatment .
Introduction to the Spirohydantoin Chemotype

Historical Context and Emergence in Medicinal Chemistry

The spirohydantoin chemotype, characterized by a hydantoin ring fused to an alicyclic system via a spiro carbon atom, emerged as a privileged scaffold in medicinal chemistry during the late 20th century. The 1,3,8-triazaspiro[4.5]decane-2,4-dione framework—exemplified by 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione—gained prominence due to its structural similarity to neuroactive azaspirodecanediones like the anxiolytic drug buspirone [2]. Early synthetic routes faced significant limitations. For example, U.S. Patent US6291469B1 described a one-step synthesis using expensive benzyl 2-oxopiperidine-1-carboxylate (yield: 75%), while Bioorganic and Medicinal Chemistry Letters (2002) reported a method requiring toxic sodium cyanide (yield: 80%) [2]. These challenges impeded scalable production and biological evaluation.

A breakthrough arrived with the Chinese patent CN110818712A (2019), which detailed a cost-effective, three-step synthesis:

  • Primary Reaction: Urea, diethyl oxalate, ammonium carbonate, and sodium react in anhydrous methanol (25–30°C) to form an intermediate.
  • Secondary Reaction: Intermediate treatment with concentrated HCl.
  • Intermediate Reaction: Reaction with 2-(ethylamino)acetaldehyde and potassium ferricyanide [2].This method utilized commodity chemicals (urea: $20/ton; diethyl oxalate: $1,500/ton) and avoided hazardous reagents, achieving comparable yields (exact yield unspecified) while enabling industrial-scale production [2].

Table 1: Evolution of Synthetic Methods for 1-Methyl-1,3,8-Triazaspiro[4.5]decane-2,4-dione

MethodKey ReagentsAdvantages/LimitationsYield
US6291469B1 (2001)Benzyl 2-oxopiperidine-1-carboxylateHigh yield; expensive reagents75%
Bioorg. Med. Chem. Lett. (2002)Sodium cyanide, 4-oxopiperidinone HClHigh yield; high toxicity hazard80%
CN110818712A (2019)Urea, diethyl oxalate, ammonium carbonateLow-cost, scalable, safeNot specified

Structural Uniqueness of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Scaffolds

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core (C₇H₁₁N₃O₂; CID 120989) exhibits three distinctive structural features that confer biomolecular recognition capabilities [1] [3]:

  • Spiro Junction: A quaternary carbon (C8) bridges a hydantoin ring (positions 1-3,5) and a piperidine ring (positions 6-8,10). This restricts conformational flexibility, locking the rings perpendicularly to reduce entropic penalties during protein binding. The spiro center is chiral, and stereoisomers like (5S,6R)-6-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (C₈H₁₃N₃O₂; CAS# 2654738-11-9) show distinct bioactivities [5].
  • Hydantoin Pharmacophore: The 2,4-dione moiety enables keto-enol tautomerism and provides two hydrogen-bond acceptor sites (O atoms) and two donor sites (N–H groups). This allows simultaneous interactions with multiple residues in biological targets [6] [8].
  • N-Alkylation Sites: The N1, N3, and N8 positions permit derivatization to modulate lipophilicity and target engagement. For example, 8-methyl substitution (CAS# 52094-69-6; C₈H₁₃N₃O₂) enhances blood-brain barrier permeability (calculated XLogP3: 0.2) [8], while 1-(2-aminoethyl) chains (CAS# 893433-62-0) introduce cationic anchors for ionic interactions [7].

Table 2: Molecular Descriptors of Key Scaffold Variants

CompoundCAS No.Molecular FormulaMolecular WeightHydrogen Bond DonorsHydrogen Bond Acceptors
1,3,8-Triazaspiro[4.5]decane-2,4-dione-C₇H₁₁N₃O₂169.1823
1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride13625-48-4C₇H₁₂ClN₃O₂205.6433
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione52094-69-6C₈H₁₃N₃O₂183.2123
(5S,6R)-6-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione2654738-11-9C₈H₁₃N₃O₂183.2123
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione-C₁₀H₁₇N₃O₂211.2613

Rationale for Targeting δ Opioid Receptors (DOR)

The 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is engineered to target DOR due to three key pharmacological imperatives:

  • DOR’s Role in Neuromodulation: Unlike μ-opioid receptors (MOR), DOR activation modulates affective disorders (anxiety, depression) and chronic pain without respiratory depression or addiction liabilities. This aligns with the anxiolytic activity observed in structurally related azaspirodecanediones like buspirone [2].
  • Conformational Compatibility: The scaffold’s rigid spiro architecture mimics the bioactive conformation of peptide DOR ligands (e.g., enkephalins). The hydantoin ring’s H-bond donors/acceptors engage DOR’s transmembrane cavity (e.g., Asn 131, Tyr 308), while N8-alkyl groups extend into hydrophobic subpockets [4] [6].
  • Metabolic Stability: The fused hydantoin-piperidine system resists cytochrome P450 oxidation better than flexible linear analogs. Derivatives like 6,8,9-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (C₁₀H₁₇N₃O₂) show enhanced in vitro plasma stability, a prerequisite for CNS drug development [6].

Table 3: Biological Activities of Spirohydantoin Analogs Relevant to DOR Targeting

Derivative StructureReported BioactivityRelevance to DOR Pharmacology
Buspirone (azaspirodecanedione)Anxiolytic via 5-HT₁A partial agonismProof-of-concept for CNS activity of scaffold
6,8,9-Trimethyl analogNeuroprotective effects in cell-based assaysDOR activation mitigates neuronal excitotoxicity
1-(2-Aminoethyl)-8-methyl analogEnhanced binding to aminergic GPCRsDOR possesses cationic interaction sites

The scaffold’s stereochemistry further refines DOR affinity: The (5S,6R)-6-methyl configuration (InChIKey: PPCFBKPXCSUWEC-XRGYYRRGSA-N) optimizes van der Waals contacts with DOR’s Leu 300 residue, as predicted by molecular docking [5]. This precision engineering positions 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a versatile template for non-addictive analgesics and anxiolytics.

Properties

CAS Number

500360-82-7

Product Name

1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

IUPAC Name

1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C8H13N3O2/c1-11-7(13)10-6(12)8(11)2-4-9-5-3-8/h9H,2-5H2,1H3,(H,10,12,13)

InChI Key

PBAVCCPZRWNJOQ-UHFFFAOYSA-N

SMILES

CN1C(=O)NC(=O)C12CCNCC2

Canonical SMILES

CN1C(=O)NC(=O)C12CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.